1,4-Di-tert-butyl-2-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-ditert-butyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERFVJGAFQUBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity of 1,4 Di Tert Butyl 2 Fluorobenzene
Electrophilic Aromatic Substitution Dynamics
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions on 1,4-Di-tert-butyl-2-fluorobenzene (B6161915) are dictated by the combined influence of the two tert-butyl groups and the fluorine atom.
Influence of tert-Butyl Groups on Aromatic Ring Activation and Deactivation
Alkyl groups, such as the tert-butyl group, are generally considered activating groups in electrophilic aromatic substitution. numberanalytics.com They donate electron density to the aromatic ring through an inductive effect, which involves the flow of electrons through the sigma bonds from the sp³ hybridized carbon of the tert-butyl group to the sp² hybridized carbon of the benzene ring. stackexchange.com This electron donation stabilizes the positively charged intermediate, known as a sigma complex or arenium ion, that forms during the rate-determining step of the reaction. libretexts.org By stabilizing this intermediate, the activation energy for the reaction is lowered, leading to an increased reaction rate compared to unsubstituted benzene. numberanalytics.comlibretexts.org While carbon-carbon hyperconjugation is sometimes invoked to explain the activating nature of alkyl groups, the inductive effect is considered the more significant contributor for the tert-butyl group. stackexchange.com
However, it is important to note that the activating effect of a tert-butyl group is considered weak. ucalgary.ca For instance, the nitration of t-butylbenzene proceeds only slightly faster than that of benzene itself. stackexchange.com
Directing Effects of Fluorine and tert-Butyl Substituents
In electrophilic aromatic substitution, the existing substituents on the benzene ring direct incoming electrophiles to specific positions. Both alkyl groups and halogens are classified as ortho-, para-directors. libretexts.orgpressbooks.pub This means they direct the incoming electrophile to the positions adjacent (ortho) or opposite (para) to themselves.
The tert-butyl groups, being alkyl groups, are ortho-, para-directors. stackexchange.comucalgary.ca This is due to their electron-donating inductive effect which enriches the electron density at the ortho and para positions, making them more attractive to the incoming electrophile. stackexchange.com
In this compound, the directing effects of the substituents are reinforcing. The fluorine at position 2 and the tert-butyl group at position 1 both direct an incoming electrophile to the 3- and 5-positions (ortho to fluorine and meta to the C1-tert-butyl; and para to fluorine and ortho to the C4-tert-butyl, respectively). The tert-butyl group at position 4 also directs to the 3- and 5-positions (ortho to the C4-tert-butyl and meta to the C1-tert-butyl and fluorine).
Steric Hindrance Versus Electronic Effects in Aromatic Substitution
While electronic effects determine the inherent reactivity and direct the position of substitution, steric hindrance, the physical blocking of a reaction site by bulky groups, plays a crucial role in the final product distribution. wikipedia.org The tert-butyl group is notably bulky, and this size significantly hinders the approach of an electrophile to the positions ortho to it. ucalgary.cavarsitytutors.com
In the case of this compound, the positions ortho to the tert-butyl groups are sterically hindered. For example, in the nitration of t-butylbenzene, the para product is heavily favored over the ortho product (79.5% para vs. 12% ortho), a clear indication of steric hindrance at the ortho position. stackexchange.commasterorganicchemistry.com
Therefore, in an electrophilic substitution reaction on this compound, while the electronic effects of both the fluorine and tert-butyl groups direct the incoming electrophile to the available ortho and para positions, steric hindrance from the bulky tert-butyl groups will significantly influence the regiochemical outcome. The position that is electronically activated but less sterically hindered will be the major site of substitution. youtube.com For instance, a study on the tert-butyl alkylation of fluorobenzene (B45895) showed that under certain conditions, the tert-butyl group can add to the position ortho to the fluorine, suggesting that in some cases, electronic effects can overcome steric hindrance. researchgate.net
Nucleophilic Aromatic Substitution Pathways
In contrast to electrophilic substitution, nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is crucial for this type of reaction to occur. libretexts.org
Role of Fluorine as a Leaving Group
In nucleophilic aromatic substitution, the typical trend of halide leaving group ability seen in S_N1 and S_N2 reactions (I > Br > Cl > F) is often reversed, with fluorine being a surprisingly good leaving group. masterorganicchemistry.comnih.gov This is because the rate-determining step in many NAS reactions is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgstackexchange.com
Impact of tert-Butyl Steric and Electronic Influence
The tert-butyl groups in this compound have a dual influence on nucleophilic aromatic substitution.
Electronic Influence: Alkyl groups like tert-butyl are electron-donating, which is generally unfavorable for nucleophilic aromatic substitution. youtube.com Electron-donating groups increase the electron density on the aromatic ring, making it less attractive to an incoming nucleophile and destabilizing the negatively charged Meisenheimer intermediate. youtube.com Therefore, the tert-butyl groups deactivate the ring towards nucleophilic attack.
Steric Influence: The bulky tert-butyl groups can sterically hinder the approach of the nucleophile to the carbon atom bearing the fluorine leaving group. nih.gov This steric hindrance can significantly slow down or even prevent the reaction from occurring, depending on the size of the attacking nucleophile.
Metal-Catalyzed C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound, the fluorine atom and the tert-butyl groups play crucial roles in directing the regioselectivity of these transformations.
Ortho-Fluorine Directed C-H Activation
The fluorine substituent on the benzene ring can act as a directing group in metal-catalyzed C-H activation reactions. This is primarily an electronic effect. The high electronegativity of fluorine acidifies the ortho-C-H bonds, making them more susceptible to deprotonation by a metal catalyst in a concerted metalation-deprotonation (CMD) mechanism. acs.org This directing effect, however, is often in competition with the steric hindrance imposed by the adjacent tert-butyl group in this compound.
While the fluorine atom electronically favors functionalization at the C3 position, the bulky tert-butyl group at the C1 position sterically hinders this approach. This steric clash presents a significant challenge for achieving selective ortho-fluorine directed C-H activation in this specific molecule. In many transition metal-catalyzed reactions, particularly those involving iridium, the regioselectivity is a delicate balance between these opposing electronic and steric factors. acs.org
Regioselective Borylation and Other Functionalizations
Iridium-catalyzed C-H borylation has become a prominent method for the functionalization of arenes. The regioselectivity of this reaction on fluoroarenes is a well-studied area and provides valuable insights into the potential reactivity of this compound. Generally, iridium catalysts, often in conjunction with bipyridine-based ligands, direct borylation to the sterically most accessible C-H bond. However, the electronic influence of the fluorine atom can significantly modulate this selectivity. acs.orgmsu.edu
In the case of fluorobenzene, iridium-catalyzed borylation typically yields a mixture of meta and para isomers, with the para product often being favored due to steric reasons. acs.org For this compound, the C-H bonds at positions C3 and C5 are the most likely candidates for functionalization.
The C3 position is ortho to the fluorine, making it electronically activated. However, it is also flanked by a large tert-butyl group, making it sterically hindered. The C5 position is meta to the fluorine and adjacent to a tert-butyl group, presenting a different steric and electronic environment. Research on related sterically hindered fluoroarenes suggests that achieving high regioselectivity in such systems can be challenging. The outcome of a borylation reaction on this compound would likely depend heavily on the specific iridium catalyst and reaction conditions employed. For instance, the use of different ligands on the iridium center can fine-tune the steric and electronic properties of the catalyst, thereby influencing the regioselectivity. acs.org
Below is a table summarizing the expected challenges and potential outcomes for the borylation of this compound based on general principles of fluoroarene borylation.
| Position | Electronic Effect of Fluorine | Steric Hindrance | Predicted Borylation Outcome |
| C3 | Activating (ortho) | High (adjacent to t-Bu) | Minor product, dependent on catalyst size |
| C5 | Less Activating (meta) | Moderate (adjacent to t-Bu) | Major product, favored by sterics |
Beyond borylation, other metal-catalyzed C-H functionalizations, such as arylation, could also be envisioned. For instance, ruthenium-catalyzed C-H arylation of fluoroarenes has been shown to be influenced by both steric and electronic factors, often requiring a carboxylic acid additive to proceed. acs.org The application of such a system to this compound would likely face similar regioselectivity challenges.
Radical Reaction Pathways
The study of radical reactions involving this compound is less documented than its metal-catalyzed functionalization. However, general principles of radical aromatic substitution on fluoroarenes can provide insights into its potential reactivity. The fluorine atom and the bulky tert-butyl groups would both play a significant role in directing the outcome of such reactions.
Homolytic aromatic substitution (HAS) involves the addition of a radical species to the aromatic ring, followed by the elimination of a hydrogen atom. The regioselectivity of this addition is influenced by the stability of the intermediate cyclohexadienyl radical. Theoretical studies on the addition of hydroxyl radicals to fluorobenzene have shown a preference for addition at the ortho and para positions. nih.gov
In the case of this compound, a radical attack could potentially occur at the C3 or C5 positions. The addition at the C3 position, ortho to the fluorine, would be electronically favored. However, the steric hindrance from the adjacent tert-butyl group would likely disfavor this pathway. Conversely, addition at the C5 position would be less sterically hindered.
The bulky tert-butyl groups themselves can also influence radical reactions. While the C-H bonds of the tert-butyl groups are generally strong and less reactive, under certain conditions, they could undergo radical abstraction. However, radical reactions on the aromatic ring are generally more facile.
It is important to note that without specific experimental data for this compound, the discussion on its radical reaction pathways remains speculative. The interplay of steric and electronic effects makes it difficult to predict the precise outcome of such reactions without dedicated experimental or computational studies.
Advanced Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For 1,4-Di-tert-butyl-2-fluorobenzene (B6161915), a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular structure.
¹H NMR Spectroscopy Applications
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their chemical environments. In this compound, we would expect to see signals corresponding to the aromatic protons and the protons of the two tert-butyl groups.
The two tert-butyl groups are in different chemical environments due to the fluorine substituent at the C2 position. The tert-butyl group at C1 is ortho to the fluorine, while the group at C4 is meta. This environmental difference would likely result in two distinct singlets for the 18 protons of these groups. Based on data for similar compounds like 1,4-di-tert-butylbenzene (B89470), where the equivalent tert-butyl protons appear as a singlet around 1.31 ppm chemicalbook.com, the signals for the target molecule are predicted to be in a similar region.
The three aromatic protons at positions 3, 5, and 6 are also chemically distinct and would couple to each other and to the fluorine atom.
H3: This proton is ortho to the fluorine atom and would be expected to show a doublet of doublets due to coupling with H5 (a meta coupling, ⁴JHH) and the fluorine atom (a meta coupling, ⁴JHF).
H5: This proton is flanked by H3 and H6. It would likely appear as a triplet or more complex multiplet due to coupling with H3 (meta, ⁴JHH), H6 (ortho, ³JHH), and the fluorine atom (para, ⁵JHF).
H6: This proton is ortho to the C4-tert-butyl group and meta to the fluorine. It would be expected to appear as a doublet of doublets due to coupling with H5 (ortho, ³JHH) and the fluorine atom (meta, ⁴JHF).
The chemical shifts of these aromatic protons would be influenced by the electron-donating tert-butyl groups and the electron-withdrawing, yet ortho-para directing, fluorine atom. In fluorobenzene (B45895), aromatic protons appear between 7.0 and 7.3 ppm chemicalbook.com. The presence of two bulky tert-butyl groups would likely shift these signals slightly.
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0 - 7.4 | Multiplet | 3H | Aromatic H (H3, H5, H6) |
| ~1.3 | Singlet | 9H | tert-butyl at C4 |
¹³C NMR Spectroscopy Applications
Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in a molecule. For this compound, ten distinct carbon signals are expected: six for the aromatic ring and four for the two tert-butyl groups (two quaternary and two methyl carbons). A key feature would be the observation of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom.
Aromatic Carbons: The carbon directly bonded to fluorine (C2) would show a large one-bond coupling constant (¹JCF) and appear as a doublet. The other aromatic carbons would exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). For instance, C1 and C3 would be doublets due to ²JCF, while C4 and C6 would show smaller doublet splittings from ³JCF, and C5 from ⁴JCF. The chemical shifts would be influenced by the substituents; for example, the carbon attached to fluorine (C-F) in 1-tert-butyl-4-fluorobenzene (B1330365) shows a large downfield shift. nih.gov
tert-Butyl Carbons: The two tert-butyl groups are non-equivalent. The quaternary carbons and the methyl carbons of each group would give rise to separate signals. The carbons of the tert-butyl group at C1 would likely show small C-F coupling. In 1,4-di-tert-butylbenzene, the aromatic carbons appear at ~125 ppm and ~148 ppm, while the aliphatic carbons are at ~31 ppm and ~34 ppm. nist.gov
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Splitting (due to C-F coupling) | Assignment |
|---|---|---|
| >155 | Doublet (large ¹JCF) | C2 |
| ~145-150 | Doublet (²JCF or ³JCF) | C1, C4 |
| ~115-130 | Doublets (small JCF) | C3, C5, C6 |
| ~34 | Singlet or small doublet | Quaternary C of tert-butyls |
¹⁹F NMR Spectroscopy for Fluorine-Containing Compounds
Fluorine-19 (¹⁹F) NMR is highly sensitive and provides direct information about the chemical environment of fluorine atoms. nih.gov For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. The signal would be split into a multiplet due to coupling with the nearby aromatic protons (H3, H6, and H5). This coupling information is extremely valuable for confirming the substitution pattern on the benzene (B151609) ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. For this compound, it would show cross-peaks connecting the coupled aromatic protons (H3, H5, and H6), confirming their connectivity and helping to unravel the overlapping multiplet in the 1D spectrum. google.comrsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₄H₂₁F), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.16).
The fragmentation pattern is influenced by the stability of the resulting fragments. A common fragmentation pathway for tert-butyl substituted benzenes is the loss of a methyl radical (CH₃•, mass 15) to form a stable tertiary carbocation. Therefore, a prominent peak at m/z 193 ([M-15]⁺) would be anticipated. The loss of a tert-butyl radical (C₄H₉•, mass 57) to give a peak at m/z 151 ([M-57]⁺) is also a likely fragmentation pathway. The mass spectrum of 1,4-di-tert-butylbenzene shows major peaks at m/z 175 ([M-15]⁺) and 190 ([M]⁺), supporting the predicted loss of a methyl group. nih.govchemicalbook.com
Predicted Mass Spectrometry Data
| m/z | Predicted Relative Intensity | Assignment |
|---|---|---|
| 208 | Moderate | [M]⁺ |
| 193 | High | [M - CH₃]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. Currently, there is no publicly available crystal structure for this compound.
If a single crystal were grown, its analysis would confirm the substitution pattern on the benzene ring. The structure would reveal how the bulky tert-butyl groups influence the planarity of the benzene ring and the bond angles. Furthermore, the analysis would show how the molecules pack in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions. The presence of the fluorine atom might introduce weak C-H···F hydrogen bonding, which could influence the packing arrangement. The crystal structure of the related compound 1,4-di-tert-butylbenzene has been determined, providing a reference for the expected molecular dimensions and packing behavior of such sterically hindered molecules. nih.gov
Spectroscopic Methods for Electronic Structure Probing (e.g., UV-Vis Spectroscopy)
The electronic structure of this compound, specifically the energies of its frontier molecular orbitals, can be effectively investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower energy occupied molecular orbitals to higher energy unoccupied molecular orbitals. For aromatic compounds like this compound, the most prominent electronic transitions are typically the π → π* transitions associated with the benzene ring.
The UV-Vis spectrum of benzene, the parent chromophore, exhibits two characteristic absorption bands: a strong primary band (the E2-band) around 204 nm and a weaker secondary band (the B-band) with fine structure between 230 and 270 nm. The substitution pattern of this compound, with two bulky tert-butyl groups and a fluorine atom, is expected to induce noticeable shifts in these absorption bands compared to unsubstituted benzene.
The introduction of alkyl groups, such as tert-butyl groups, onto the benzene ring typically causes a bathochromic (red) shift in the absorption maxima. This is due to the electron-donating inductive effect of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. For instance, the UV/Visible spectrum of 1,4-di-tert-butylbenzene, a closely related compound, is available in the NIST WebBook and can be used as a reference point to understand the influence of the two tert-butyl groups. nist.gov Studies on various substituted benzenes have consistently shown these bathochromic shifts with alkyl substitution. nist.gov
The fluorine substituent, on the other hand, exerts a more complex influence due to the interplay of its inductive and resonance effects. While fluorine is strongly electronegative and thus electron-withdrawing by induction, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. Generally, the inductive effect tends to dominate, which can lead to a hypsochromic (blue) shift or only a minor bathochromic shift. For example, fluorobenzene shows an absorption peak at 266 nm. aatbio.com
In this compound, the combined effects of the two tert-butyl groups and the fluorine atom will determine the final positions and intensities of the absorption bands. The steric hindrance from the bulky tert-butyl groups may also influence the planarity of the molecule and, consequently, the extent of π-conjugation, which can further affect the electronic transitions.
Given the lack of a publicly available experimental UV-Vis spectrum for this compound, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), serve as a powerful tool for predicting its electronic absorption spectrum. numberanalytics.comchemrxiv.org These computational approaches can calculate the excitation energies and oscillator strengths of electronic transitions, providing a theoretical spectrum that can guide experimental work and aid in the interpretation of spectroscopic data. nih.govumn.edu
To provide a comparative context for the expected UV-Vis absorption of this compound, the following table summarizes the absorption maxima of related compounds.
| Compound | Absorption Maximum (λmax) | Solvent |
| Benzene | ~255 nm | Ethanol |
| tert-Butylbenzene (B1681246) | Not explicitly stated, but similar to other butylbenzenes | Isooctane |
| 1,4-Di-tert-butylbenzene | Data available in NIST database | Not specified |
| Fluorobenzene | 266 nm | Not specified |
| 1,2,4-Tri-tert-butylbenzene | Data available in NIST database | Not specified |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations provide a foundational approach to understanding the electronic structure and energy of a molecule. Methodologies like Hartree-Fock are considered ab initio methods that use a simplified representation of electron-electron interactions nih.govirjweb.com. Density Functional Theory (DFT), a popular and computationally efficient alternative, calculates the total energy of a system based on its electron density, offering a balance of accuracy and performance for many molecular systems upenn.eduacs.org.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 1,4-Di-tert-butyl-2-fluorobenzene (B6161915), the molecular geometry is primarily dictated by the interplay between the planar aromatic ring and the sterically demanding tert-butyl groups.
The presence of two bulky tert-butyl groups at positions 1 and 4 introduces significant steric strain. This is analogous to the conformational challenges observed in molecules like cis-1,4-di-tert-butyl-cyclohexane, where large substituents can force the ring into non-standard conformations, such as a twist-boat, to minimize steric hindrance growingscience.com. In the case of this compound, the tert-butyl groups will likely cause some distortion of the benzene (B151609) ring from perfect planarity and influence the orientation of the C-C bonds connecting them to the ring. The fluorine atom, being smaller than a hydrogen atom in terms of van der Waals radius, will have a less significant steric impact. However, its strong electronegativity will shorten the C-F bond and polarize the electron density within the ring. An optimized geometry calculation, for instance using DFT with a B3LYP functional and a 6-311++G(d,p) basis set, would precisely quantify these bond lengths, bond angles, and dihedral angles to reveal the molecule's most stable three-dimensional structure upenn.edu.
The energetic landscape, or potential energy surface (PES), is a conceptual map of a molecule's energy as a function of its geometric parameters. Exploring this landscape is crucial for understanding conformational changes, reaction pathways, and the stability of different isomers. A transition state represents a specific point on this landscape—a first-order saddle point—that corresponds to the highest energy barrier along a reaction coordinate.
For this compound, the energetic landscape would reveal the energy costs associated with the rotation of the tert-butyl groups around their respective C-C bonds. Due to their size, these rotations would be hindered, leading to distinct energy minima and maxima on the PES. Determining the transition state for a specific chemical reaction involving this molecule, such as an electrophilic aromatic substitution, would require identifying the highest-energy structure that connects the reactants to the products. Computational methods can locate these transition states, providing critical information about the reaction's activation energy and mechanism. For example, studies on the fluorodediazoniation of diazonium salts have utilized computational methods to investigate the intermediates and transition states involved in the formation of fluorinated aromatic products researchgate.net.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net. Conversely, a small energy gap suggests that a molecule is more reactive and easily polarizable.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Toluene | -6.35 | -1.15 | 5.20 |
| 1,4-Diisopropylbenzene | -6.20 | -0.90 | 5.30 |
| Data derived from DFT calculations for related aromatic hydrocarbons provides a baseline for understanding the electronic properties of substituted benzenes. youtube.com |
The combination of electron-donating alkyl groups and an electron-withdrawing fluorine atom in this compound would lead to a unique HOMO-LUMO profile predictive of its specific chemical reactivity.
Electron density distribution provides a map of how electrons are arranged within a molecule. This distribution is fundamental to a molecule's physical and chemical properties. In this compound, the electron density is not uniform. The highly electronegative fluorine atom causes a significant polarization of the C-F bond, drawing electron density towards itself. This results in an accumulation of negative charge around the fluorine and a corresponding electron deficiency on the attached carbon atom (C2).
Furthermore, the electron density of the aromatic π-system is influenced by both the fluorine and the tert-butyl groups. The tert-butyl groups, being weakly electron-donating, slightly increase the electron density in the ring. This interplay of electronic effects governs the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. An analysis would likely show the highest electron density on the fluorine atom and delocalized density across the π-system of the benzene ring, with slight enrichment at the ortho and para positions relative to the tert-butyl groups, modulated by the fluorine's presence.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface chemrxiv.org. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. On an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack chemrxiv.org.
For this compound, the MEP map would clearly reflect the molecule's electronic structure.
Negative Potential: The most negative potential would be localized on the highly electronegative fluorine atom, making it a site for interactions with electrophiles or hydrogen bond donors. The π-electron cloud of the benzene ring would also exhibit negative potential, though less intense than that on the fluorine atom.
Positive Potential: Regions of positive electrostatic potential would be found around the hydrogen atoms of the tert-butyl groups. These sites are the most likely to interact with nucleophiles.
The MEP map provides a chemically intuitive picture of the molecule's charge distribution, complementing the more quantitative data from FMO analysis and guiding the prediction of intermolecular interactions and reaction sites.
Simulation of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)
The theoretical investigation of the electronic absorption properties of this compound can be effectively performed using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is widely used to predict the UV-Vis spectra of organic molecules by calculating the energies of electronic transitions between molecular orbitals. cerritos.edumdpi.com The process involves first optimizing the ground-state geometry of the molecule using DFT, followed by TD-DFT calculations to determine the excitation energies and oscillator strengths of the electronic transitions. mdpi.com
For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The substituents—two tert-butyl groups and a fluorine atom—will influence the energies of the molecular orbitals and, consequently, the absorption maxima (λmax). The fluorine atom, through its inductive electron-withdrawing (-I) and resonance electron-donating (+R) effects, along with the electron-donating and sterically bulky tert-butyl groups, will modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The TD-DFT calculations would typically be performed using a functional, such as B3LYP or CAM-B3LYP, and a suitable basis set like 6-311+G(d,p). mdpi.comrsc.org The choice of functional is crucial, especially for systems where charge-transfer character is significant. researchgate.net The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be compared with experimental data.
The primary electronic transitions responsible for the main absorption bands can be assigned by analyzing the molecular orbitals involved. For substituted benzenes, the main absorption bands are typically related to transitions from the HOMO and lower-lying π-orbitals to the LUMO and higher-energy π*-orbitals. The calculated oscillator strength (f) for each transition provides a measure of its intensity, allowing for the simulation of the full spectrum. nih.gov
| Transition | Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.75 | 261 | 0.015 | HOMO → LUMO (π → π) |
| S0 → S2 | 5.30 | 234 | 0.120 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 5.98 | 207 | 0.850 | HOMO → LUMO+1 (π → π*) |
This table presents hypothetical data representative of TD-DFT calculations for aromatic compounds similar to this compound, illustrating typical results for excitation energies, wavelengths, oscillator strengths, and orbital contributions.
Reaction Pathway Modeling and Mechanism Elucidation
The synthesis of this compound is most plausibly achieved through a Friedel-Crafts alkylation reaction. Computational modeling can be employed to investigate the reaction mechanism, transition states, and regioselectivity of this electrophilic aromatic substitution process.
The reaction would likely proceed by the alkylation of fluorobenzene with a tert-butyl source, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst (e.g., AlCl3) or a strong Brønsted acid. cerritos.edubyjus.com The mechanism involves the formation of a tert-butyl carbocation electrophile, which then attacks the electron-rich benzene ring. byjus.com
The key aspect to model in this synthesis is the regioselectivity of the two successive alkylations.
Second Alkylation: The second tert-butylation occurs on 1-tert-butyl-4-fluorobenzene (B1330365). Now, the directing effects of both the fluorine atom and the tert-butyl group must be considered.
Fluorine Atom: Directs incoming electrophiles to its ortho positions (C2 and C6).
tert-Butyl Group: This is an activating, ortho-, para-directing group. It directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4, which is already substituted with fluorine).
Both substituents direct the second electrophilic attack to the C2 and C6 positions (which are equivalent). However, the position ortho to the fluorine (C2) and meta to the first tert-butyl group is the most likely site for the second alkylation. This leads to the formation of this compound. The alternative, 1,2-di-tert-butyl-4-fluorobenzene, would be sterically disfavored due to the adjacency of the two bulky tert-butyl groups.
Research on Derivatives and Structural Analogues of 1,4 Di Tert Butyl 2 Fluorobenzene
Systematically Modified Alkyl-Fluorobenzene Derivatives
Systematic modification of the alkyl substituents on a fluorobenzene (B45895) ring allows for a detailed investigation of structure-property relationships. Changes in the position, size, and architecture of the alkyl groups can lead to significant alterations in molecular packing, electronic characteristics, and reactivity.
The arrangement of bulky tert-butyl groups on the benzene (B151609) ring profoundly impacts the molecule's conformation and properties. While direct comparative studies on 1,3- versus 1,4-di-tert-butyl-2-fluorobenzene (B6161915) are not extensively detailed in the provided search results, the synthesis and properties of the underlying hydrocarbon isomers, such as 1,3-di-tert-butylbenzene, offer valuable insights. The 1,3-isomer can be synthesized via catalytic dehalogenation using a nickel complex and tert-butylmagnesium chloride. chemicalbook.com
The steric interactions dictated by the substitution pattern are critical. In analogous systems like disubstituted cyclohexanes, the spatial relationship between bulky groups determines the conformational stability. For instance, cis-1,3-di-tert-butylcyclohexane is forced into a twist-boat conformation to avoid the severe steric strain of having one tert-butyl group in an axial position in the chair form. chegg.com Conversely, cis-1,4-di-tert-butylcyclohexane exists in a dynamic equilibrium between chair and twist-boat conformations. nih.gov This principle suggests that the 1,3- and 1,4- isomers of di-tert-butyl-2-fluorobenzene would exhibit distinct physical properties and molecular shapes due to the different steric environments created by the tert-butyl groups relative to each other and to the fluorine atom. A related compound, 1,3,5-tri-tert-butyl-2-fluorobenzene, has also been documented. chemsrc.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H22 | sigmaaldrich.com |
| Molecular Weight | 190.32 g/mol | sigmaaldrich.com |
| Form | Liquid | sigmaaldrich.com |
| Boiling Point | 106-107 °C at 18 mmHg | sigmaaldrich.com |
| Melting Point | 10-11 °C | sigmaaldrich.com |
| Density | 0.859 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.488 | sigmaaldrich.com |
Altering the architecture and size of the alkyl side chains on a fluorobenzene core can systematically tune the material's properties. Research on various organic semiconductors demonstrates that increasing alkyl chain length can modify molecular packing, which in turn influences charge mobility. rsc.org For some systems, mobility decreases with longer chains due to changes in stacking, while in others, it can increase. rsc.org
The introduction of fluorine into the alkyl side chains is another powerful modification strategy. In studies on n-type conjugated polymers, terminating polar side chains with fluorinated alkyl groups was shown to enhance water-repellent properties and improve air stability. nih.govresearchgate.net This strategy also led to higher electrical conductivity and an improved power factor in thermoelectric materials. nih.govresearchgate.net Furthermore, selective fluorination of a tert-butyl group itself, creating motifs like the (β,β′,β″-trifluoro)-tert-butyl (TFTB) group, has been explored to reduce lipophilicity, a key parameter in the development of bioactive compounds. researchgate.netnih.gov Subtle structural variations in the alkyl side chains of substituted benzenes can have major consequences for their metabolic pathways and biological activity. nih.gov These findings underscore the principle that modifying the alkyl groups attached to a fluorobenzene ring, whether by changing their size, branching, or degree of fluorination, is a critical tool for tailoring molecular properties.
Fluoroaryl Ethers and Dicarbonates as Precursors or Related Systems
Fluoroaryl ethers are an important class of compounds related to alkyl-fluorobenzenes and often serve as precursors in the synthesis of more complex fluorinated molecules. One general method for their synthesis involves the reaction of aryl fluoroformates with sulfur tetrafluoride, which converts the carbonyl group into a trifluoromethyl ether group. sci-hub.se This reaction is sensitive to temperature, with optimal yields often found in a narrow range to avoid recovery of starting material or formation of tarry by-products. sci-hub.se Another approach is the base-catalyzed addition of phenols to tetrafluoroethylene, which yields aryl tetrafluoroethyl ethers. sci-hub.se
More recently, methods have been developed for the synthesis of polyfluoroalkyl aryl ethers under mild conditions without the need for metal catalysts. figshare.com These methods can tolerate a variety of functional groups on the aryl ring. figshare.com The synthesis of fluorinated poly(aryl thioethers) has also been achieved through organocatalyzed nucleophilic aromatic substitution, a process that proceeds rapidly at room temperature. nih.gov Fluorous ethers, which contain perfluoroalkyl substituents, are noted for their chemical inertness and have been synthesized via methods like the Williamson ether synthesis. researchgate.netrsc.org These ethers are key components in fluorous biphasic systems, which facilitate catalyst and product separation. rsc.org
tert-Butyl-Substituted Biphenyl (B1667301) and Dipyridyl Derivatives
tert-Butyl groups are frequently incorporated into biphenyl and dipyridyl structures to enhance solubility and influence electronic properties and molecular packing.
4,4'-Di-tert-butylbiphenyl can be synthesized via the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride, using a catalyst such as anhydrous ferric chloride. rsc.orgivypanda.com This reaction adds alkyl groups to the aromatic rings, and purification of the product can be achieved by recrystallization or column chromatography. ivypanda.com
4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy) is a crucial ligand in coordination chemistry and catalysis. sigmaaldrich.com A simple, ligand-free synthesis involves the nickel-catalyzed reductive dimerization of 4-tert-butyl-2-chloropyridine, using manganese powder as the reductant. nih.govnih.gov The precursor, 4-tert-butyl-2-chloropyridine, is prepared from 4-tert-butylpyridine. nih.gov Dtbpy is used in various catalytic systems, including iron-catalyzed C-H activation and iridium-catalyzed borylation of arenes. sigmaaldrich.comtcichemicals.com
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C18H24N2 | sigmaaldrich.com |
| Molecular Weight | 268.40 g/mol | sigmaaldrich.com |
| Melting Point | 159-161 °C | sigmaaldrich.com |
| Appearance | White to almost white powder/crystal | tcichemicals.com |
| Synthesis Method | Nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine | nih.govnih.gov |
Macrocyclic Compounds Incorporating Fluorinated Aryl and tert-Butyl Moieties
The incorporation of fluorinated aryl units and bulky tert-butyl groups into macrocyclic structures is a strategy for creating molecules with unique conformational properties and functions. Research has demonstrated the synthesis of macrocyclic peptides that contain an α-fluoroalkoxyaryl group. researchgate.net In one example, a difluoroallylated tyrosine served as a building block for a linear peptide, which was then subjected to hydrogenation and macrolactamization to yield the difluorinated macrocycle. researchgate.net
The development of functionalized building blocks is key to constructing such complex architectures. For instance, para-functionalized aryl-di-tert-butylfluorosilanes have been synthesized as potential silicon-based fluoride (B91410) acceptors (SiFAs) for radiolabeling. nih.gov These synthons, bearing reactive functional groups, could foreseeably be used to link tert-butyl-substituted fluorinated aryl moieties into larger macrocyclic systems. The synthesis of tetrapyridophenazine ligands substituted with tert-butyl-phenyl groups also highlights the creation of large, complex structures where these moieties influence aggregation behavior and photophysical properties. rsc.org
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Building Block in Complex Organic Synthesis
The strategic placement of two bulky tert-butyl groups and a fluorine atom on the benzene (B151609) ring makes 1,4-di-tert-butyl-2-fluorobenzene (B6161915) a valuable starting material for the construction of complex molecular architectures. The fluorine atom, in particular, can be exploited as a handle for various chemical transformations.
One of the key reactions enabling the use of fluoroaromatics as building blocks is directed ortho-lithiation. uwindsor.casemanticscholar.orgwikipedia.org In this process, the fluorine atom can direct a strong base, such as an alkyllithium, to deprotonate the adjacent carbon atom, creating a highly reactive organolithium species. uwindsor.casemanticscholar.orgwikipedia.org This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups at the C3 position. For instance, the lithiated intermediate of a related fluorinated benzene was successfully trapped with acetone (B3395972) to form a tertiary alcohol. psu.edu This methodology provides a powerful tool for the regioselective functionalization of the aromatic ring, a crucial step in the synthesis of complex target molecules.
Furthermore, the fluorine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net While the C-F bond is generally strong, under specific catalytic conditions, it can be activated to form new carbon-carbon bonds. researchgate.net For example, the Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene (B72686) has been shown to proceed site-selectively, allowing for the synthesis of fluorinated terphenyls. researchgate.net Although not a direct example using this compound, this demonstrates the potential for using the fluorine atom as a coupling partner in the synthesis of larger, conjugated systems. The steric hindrance provided by the tert-butyl groups can also influence the regioselectivity of such reactions and the stability of the resulting products.
The synthesis of polycyclic aromatic hydrocarbons (PAHs) is another area where building blocks like this compound could find application. For instance, ruthenium-catalyzed C-H arylation of anthraquinones with arylboronates has been used to synthesize tetraarylanthraquinones, which are precursors to multiarylanthracenes. elsevierpure.com The defined substitution pattern of this compound could be used to introduce specific aryl groups in such syntheses, leading to novel PAH structures with tailored electronic and photophysical properties.
While direct, complex syntheses starting from this compound are not extensively documented in readily available literature, the established reactivity of related fluorinated and tert-butylated aromatics strongly suggests its potential as a valuable building block for creating intricate organic molecules.
Ligand Design in Organometallic Chemistry (e.g., chelating ligands)
The design of ligands is central to the development of new catalysts and functional materials in organometallic chemistry. The electronic and steric properties of this compound make it an interesting scaffold for creating novel ligands. The bulky tert-butyl groups can enforce specific coordination geometries around a metal center and prevent catalyst deactivation pathways such as dimerization. The fluorine atom can modulate the electronic properties of the ligand, influencing the reactivity of the metal complex.
Although direct examples of ligands derived from this compound are not prevalent in the literature, the principles of ligand design using related motifs are well-established. For instance, bulky tert-butyl groups are commonly incorporated into ligands to enhance catalyst stability and selectivity. Ruthenium(II) complexes with tetrapyridophenazine ligands bearing tert-butyl-phenyl substituents have been synthesized and their aggregation behavior studied. rsc.org Similarly, transition metal complexes with bulky 4,6-di-tert-butyl-N-aryl(alkyl)-o-iminobenzoquinonato ligands have been prepared and their magnetic properties investigated. researchgate.net
The introduction of a fluorine atom onto the ligand backbone can significantly impact the Lewis acidity of the metal center. This can be advantageous in catalysis, for example, by enhancing the activity of a catalyst in reactions such as polymerization or C-H activation. The synthesis of transition metal complexes based on C=P bond systems has been reviewed, highlighting the role of various substituents in tuning the properties of the resulting complexes. acs.org
Furthermore, the potential for ortho-lithiation of this compound opens up a pathway to introduce coordinating groups adjacent to the fluorine atom, creating bidentate or pincer-type ligands. Such chelating ligands are known to form highly stable and reactive metal complexes. While specific examples are yet to be reported, the synthetic accessibility of functionalized this compound derivatives suggests their future application in the design of bespoke ligands for organometallic catalysis and materials science.
Precursors for Radiolabeling and Imaging Probes (e.g., [¹⁸F] PET precursors)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) ([¹⁸F]). The development of new [¹⁸F]-labeled probes is crucial for advancing diagnostic medicine. The structural motif of di-tert-butyl-fluorobenzene has shown promise in the development of precursors for [¹⁸F] radiolabeling.
A significant example is the synthesis of 4-(di-tert-butyl[¹⁸F]fluorosilyl)benzenethiol (Si[¹⁸F]FA-SH), which has been used for the kit-like ¹⁸F-labeling of proteins for blood pool imaging with PET. researchgate.net This method utilizes a silicon-fluoride acceptor (SiFA) strategy, where the high affinity of silicon for fluoride (B91410) is exploited for the radiolabeling step. researchgate.net In this approach, a precursor containing a di-tert-butylsilyl group is reacted with aqueous [¹⁸F]fluoride to produce the desired [¹⁸F]-labeled tracer with good radiochemical yield. researchgate.net This demonstrates the utility of the di-tert-butylphenyl group in stabilizing the fluorosilyl moiety and facilitating the labeling process.
While the direct synthesis and use of [¹⁸F]this compound as a PET tracer has not been explicitly described, the principles of nucleophilic aromatic substitution for radiofluorination are well-established. nih.govnih.gov The synthesis of 1-(tert-butyl)-4-[¹⁸F]fluorobenzene has been reported via the use of a gaseous [¹⁸F]acetyl fluoride synthon. nih.gov This indicates that the introduction of [¹⁸F]fluoride onto a tert-butylated benzene ring is feasible.
The development of new methods for producing reactive [¹⁸F]fluoride is an active area of research. nih.gov These methods aim to improve the efficiency and applicability of ¹⁸F-labeling for a wider range of precursors, including those that are sensitive to harsh reaction conditions. The steric and electronic properties of this compound could make it a suitable candidate for developing new radiolabeling strategies, potentially leading to novel PET probes for imaging various biological targets.
| Precursor/Tracer | Labeling Method | Application | Reference |
| 4-(di-tert-butyl[¹⁸F]fluorosilyl)benzenethiol | Silicon-Fluoride Acceptor (SiFA) | Protein labeling for PET blood pool imaging | researchgate.net |
| 1-(tert-butyl)-4-[¹⁸F]fluorobenzene | Gaseous [¹⁸F]acetyl fluoride synthon | General radiofluorination | nih.gov |
Development of Novel Methodologies for Fluoroaromatic Systems
The unique properties of this compound make it an excellent substrate for the development of new synthetic methodologies for fluoroaromatic systems. The interplay between the directing effect of the fluorine atom and the steric bulk of the tert-butyl groups can lead to novel reactivity and selectivity.
A key area of development is the C-H functionalization of fluoroaromatics. nsf.gov Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing group to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. uwindsor.casemanticscholar.orgwikipedia.org The fluorine atom in this compound can act as a moderate directing group, facilitating lithiation at the C3 position. semanticscholar.org This allows for the introduction of a variety of electrophiles at a specific site, which would be difficult to achieve through classical electrophilic aromatic substitution due to the steric hindrance of the tert-butyl groups. The regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes has been demonstrated, highlighting the synthetic utility of this approach. epfl.ch
The steric hindrance imposed by the tert-butyl groups can also be exploited to control the outcome of reactions. For example, in Suzuki-Miyaura coupling reactions, bulky substituents can influence the rate and selectivity of the coupling, sometimes enabling the synthesis of sterically demanding biaryls that are otherwise difficult to access. researchgate.net
Furthermore, the development of new catalysts and reaction conditions for the activation of the C-F bond remains an active area of research. While the C-F bond is the strongest single bond to carbon, its selective cleavage and functionalization would open up new avenues for the synthesis of complex fluorinated molecules. The specific electronic environment of the C-F bond in this compound, influenced by the electron-donating tert-butyl groups, could make it a suitable substrate for studying and developing such novel catalytic transformations.
Future Research Trajectories and Interdisciplinary Perspectives
Development of More Efficient and Sustainable Synthetic Routes
While Friedel-Crafts alkylation and subsequent fluorination represent traditional routes to substituted fluorobenzenes, future research will likely focus on developing more atom-economical, efficient, and environmentally benign synthetic methodologies. nih.govsciencedaily.com The synthesis of sterically hindered compounds like 1,4-di-tert-butyl-2-fluorobenzene (B6161915) often requires harsh conditions and can lead to isomeric mixtures, necessitating challenging purification steps.
Future synthetic strategies could explore:
Transition Metal-Catalyzed C-H Activation/Fluorination: Directing group-assisted or un-directed C-H activation offers a powerful tool for the regioselective introduction of fluorine atoms onto aromatic rings, potentially bypassing multi-step sequences. chimia.ch Research into catalysts that can overcome the steric hindrance imposed by the tert-butyl groups would be a significant advancement.
Photochemical and Electrochemical Methods: These emerging techniques provide greener alternatives to traditional methods, often proceeding under mild conditions without the need for stoichiometric, and often toxic, reagents. nih.govresearchgate.net Electrochemical fluorination, for instance, could offer a highly controlled method for synthesizing fluorinated aromatics.
Sustainable Fluorine Sources: Moving away from harsh fluorinating agents is a key goal in green chemistry. Research into the utilization of safer and more sustainable fluorine sources, such as fluoride (B91410) salts, is crucial. sciencedaily.comresearchgate.net Developing catalytic systems that can activate these sources for the fluorination of sterically encumbered substrates like 1,4-di-tert-butylbenzene (B89470) would be a major breakthrough.
A comparative overview of potential synthetic paradigms is presented below.
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
| C-H Activation/Fluorination | High atom economy, potential for high regioselectivity. chimia.ch | Overcoming steric hindrance, catalyst stability, and selectivity. |
| Photochemical Synthesis | Mild reaction conditions, use of light as a clean reagent. researchgate.net | Control of selectivity, scalability of reactions. |
| Electrochemical Synthesis | High control over reaction potential, avoids harsh chemical oxidants. nih.gov | Substrate scope, electrode material development, regioselectivity. |
| Sustainable Fluorine Sources | Reduced environmental impact, improved safety profile. sciencedaily.com | Activation of less reactive fluorine sources, catalyst development. |
Exploration of Novel Reactivity Patterns Induced by Steric and Electronic Effects
The substitution pattern of this compound—a fluorine atom ortho to one tert-butyl group and meta to the other—creates a unique electronic and steric environment. The fluorine atom is a strong electron-withdrawing group via induction but a weak π-donating group through resonance. nih.govresearchgate.net This, combined with the significant steric bulk of the tert-butyl groups, can lead to unusual reactivity.
Future investigations should focus on:
Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the substituents may lead to unexpected outcomes in reactions like nitration, halogenation, or acylation. Studies have shown that steric hindrance is not always the sole determining factor in the regiochemistry of electrophilic substitution on substituted fluorobenzenes. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions: The steric hindrance around the C-F and adjacent C-H bonds could influence the efficiency and selectivity of common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Research could uncover catalysts capable of activating these hindered positions, providing access to novel, complex aromatic structures.
Ortho-Lithiation and Subsequent Functionalization: Directed ortho-metalation is a powerful synthetic tool. Investigating whether the fluorine atom can direct lithiation to the C3 position, despite the steric hindrance from the adjacent tert-butyl group, could provide a route to tri-substituted benzene (B151609) derivatives that are otherwise difficult to access.
The balance between steric and electronic effects is a central theme in physical organic chemistry. acs.orgchemrxiv.org In this compound, the pronounced steric hindrance from the tert-butyl groups can be expected to dominate many reactions, potentially forcing reactions to occur at less electronically favored but more accessible positions. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of complex molecules. nih.govnih.gov For this compound, computational modeling can provide insights that are difficult to obtain experimentally.
Future computational studies could target:
Reaction Mechanism Elucidation: DFT calculations can map the potential energy surfaces of various reactions, identifying transition states and intermediates. pku.edu.cn This can help rationalize observed reactivity patterns and guide the design of more efficient synthetic routes. For example, modeling the electrochemical fluorination process can help explain the role of substituent groups in lowering the redox potential of the substrate. nih.gov
Prediction of Spectroscopic and Electronic Properties: Computational methods can accurately predict NMR spectra, molecular orbital energies (HOMO/LUMO), and electrostatic potential surfaces. nih.gov These predictions are vital for characterizing the molecule and understanding its electronic structure, which in turn governs its reactivity and potential applications in materials science.
Modeling Intermolecular Interactions: Understanding how molecules of this compound interact with each other and with other materials is key to designing new materials. Computational models can simulate crystal packing, binding affinities to surfaces, and miscibility with polymers. researchgate.net
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanisms, Electronic Structure | Transition state energies, HOMO/LUMO gaps, NMR shifts, electrostatic potential. nih.govnih.govpku.edu.cn |
| Time-Dependent DFT (TD-DFT) | Optical Properties | UV-Vis absorption spectra, excitation energies. nih.gov |
| Ab-initio Methods | High-Accuracy Benchmarking | Geometrical parameters, vibrational frequencies. nih.gov |
Design of Next-Generation Fluorinated Aromatic Scaffolds for Materials Science
Fluorinated aromatic compounds are widely used in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. nih.govresearchgate.net The combination of fluorine and bulky alkyl groups in this compound makes it an attractive building block for advanced materials.
Potential areas for exploration include:
Organic Electronics: The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of organic molecules, which is beneficial for n-type semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bulky tert-butyl groups can enhance solubility and influence molecular packing in the solid state, which is critical for device performance.
Advanced Polymers: Incorporating this scaffold into polymers could lead to materials with high thermal stability, low surface energy, and specific dielectric properties. nih.gov Such polymers could find applications as advanced coatings, membranes, or low-k dielectric materials in microelectronics.
¹⁹F Magnetic Resonance Imaging (MRI) Probes: The development of customized fluorinated materials is a key challenge in ¹⁹F MRI. researchgate.net While this specific molecule has only one fluorine atom, it could serve as a foundational scaffold for designing more complex, multi-fluorinated tracers with tailored solubility and relaxation properties for biomedical imaging applications. acs.org
The introduction of fluorine into aromatic scaffolds is a well-established strategy for tuning the properties of materials for a wide range of applications, from fire suppressants to biomedical devices. nih.govdtic.mil The unique substitution pattern of this compound offers a novel platform for the rational design of next-generation functional materials.
Q & A
Basic: What are the optimal synthetic routes for 1,4-Di-tert-butyl-2-fluorobenzene, and how can researchers validate reaction efficiency?
Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation followed by fluorination. Key steps include:
- Alkylation: Use tert-butyl chloride with a Lewis acid catalyst (e.g., AlCl₃) to introduce tert-butyl groups into the benzene ring.
- Electrophilic Fluorination: Employ fluorinating agents like Selectfluor or F-TEDA-BF₄ under controlled conditions .
Validation: - Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using ¹⁹F NMR (to detect fluorination) and GC-MS (to identify byproducts).
- Cross-reference spectral data with PubChem’s computational predictions (e.g., InChIKey validation) to ensure structural accuracy .
Advanced: How should researchers address contradictions in spectral data when characterizing fluorinated benzene derivatives?
Methodological Answer:
Contradictions often arise from overlapping signals (e.g., in ¹H NMR) or impurities. Mitigation strategies include:
- Multi-Technique Cross-Verification: Combine ¹³C NMR , 2D-COSY , and X-ray crystallography to resolve ambiguous peaks .
- Computational Validation: Use tools like PubChem’s AI-powered retrosynthesis models to compare experimental spectra with predicted electronic profiles .
- Empirical Falsification: Apply methodologies from intelligent data analysis (IDA) to test hypotheses against empirical datasets, as outlined in reliability estimation frameworks .
Basic: What safety protocols are critical when handling fluorinated aromatic compounds like this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
- Waste Management: Segregate fluorinated waste to prevent reactions with incompatible substances (e.g., strong bases).
- Compliance: Follow guidelines from safety data sheets (SDS) for fluorobenzenes, emphasizing proper ventilation and spill containment .
Advanced: What strategies are effective in designing experiments to study the electronic effects of tert-butyl groups on fluorobenzene derivatives?
Methodological Answer:
- Substituent Effect Analysis:
- Spectroscopic Probes: Use UV-Vis spectroscopy to monitor charge-transfer transitions influenced by tert-butyl groups .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹⁹F NMR: Identify tert-butyl protons (δ ~1.3 ppm) and fluorine environments (δ ~-110 to -120 ppm for aromatic F).
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 224.2) and fragmentation patterns.
- FTIR: Detect C-F stretches (~1250 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹) .
Advanced: How can retrosynthetic analysis tools improve the synthesis planning of complex fluorobenzene derivatives?
Methodological Answer:
- AI-Driven Route Prediction: Leverage databases like Reaxys and PubChem’s Pistachio models to identify one-step pathways using tert-butyl precursors and fluorinating agents .
- Feasibility Scoring: Prioritize routes with high "plausibility" scores (>0.8) and minimal side reactions (e.g., over-alkylation).
- Iterative Optimization: Adjust reaction parameters (solvent, temperature) based on historical data from similar syntheses .
Basic: What are the common impurities formed during the synthesis of this compound, and how can they be identified?
Methodological Answer:
- Byproducts:
- Di- or tri-alkylated isomers from excessive Friedel-Crafts reactions.
- Defluorinated intermediates due to incomplete fluorination.
- Detection Methods:
Advanced: How does steric hindrance from tert-butyl groups influence the reactivity of fluorobenzene derivatives in cross-coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
